1-Aminocyclobutanecarboxamide

Calcium signaling SERCA inhibition Enzyme pharmacology

1-Aminocyclobutanecarboxamide is a unique α,α-disubstituted amino acid derivative offering superior conformational rigidity and sp³-enrichment vs. acyclic or heterocyclic alternatives. This scaffold is validated in 3D fragment libraries for FBDD, as a core for potent SDHI fungicides (EC₅₀ 0.03 mg/L against R. solani), and for synthesizing NMDA receptor antagonists with in vivo anticonvulsant activity. Its compact, polar structure (MW 114.15, XLogP3 -1.3) ensures aqueous solubility for biochemical assays. Choosing high-purity (≥98%) 1-aminocyclobutanecarboxamide is critical for reproducible fragment screening, reliable SAR exploration, and avoiding confounding impurities in hit validation. This product enables access to a differentiated chemical space for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Cat. No. B1321632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclobutanecarboxamide
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)N)N
InChIInChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8)
InChIKeySILFUQGFSMYYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminocyclobutanecarboxamide: A Conformationally Constrained Cyclobutane Scaffold for Drug Discovery and Fragment-Based Screening


1-Aminocyclobutanecarboxamide (CAS 587829-74-1, C₅H₁₀N₂O, MW 114.15 g/mol) is a cyclic α,α-disubstituted amino acid derivative featuring a four-membered cyclobutane ring with an amino group and a carboxamide group attached to the same carbon atom [1]. The compound belongs to the broader class of aminocyclobutane derivatives, a scaffold increasingly recognized in medicinal chemistry for its distinctive nonplanarity, sp³-enrichment, and rigid three-dimensional structure that enables conformational restriction of pharmacophores [2]. The compound exhibits a computed XLogP3 of -1.3, two hydrogen bond donors, two hydrogen bond acceptors, and only one rotatable bond, indicative of a compact and rigid polar scaffold [3]. Commercially available at purities ranging from 95% to 97%, this compound serves as a versatile building block for fragment-based drug discovery (FBDD), medicinal chemistry optimization programs, and the development of succinate dehydrogenase inhibitors (SDHIs) .

Why Generic Aminocyclobutane Analogs Cannot Substitute for 1-Aminocyclobutanecarboxamide in Fragment Libraries and Structure-Activity Programs


Generic substitution among cyclobutane-containing compounds is scientifically unsound due to fundamental differences in substitution pattern, three-dimensional topology, and physicochemical property profiles that directly affect fragment screening outcomes, metabolic stability, and target engagement. The 1,1-disubstituted α-amino carboxamide motif confers a unique combination of conformational rigidity and polar functionality that distinguishes it from 1,2-substituted cyclobutanecarboxamides, 3-substituted derivatives, and acyclic α-amino amides. These differences manifest in measurable parameters including logP, hydrogen-bonding capacity, and principal moments of inertia that govern molecular recognition [1]. Moreover, the cyclobutane core itself contributes to enhanced metabolic stability and favorable physicochemical properties compared to planar aromatic or acyclic alternatives—a phenomenon encapsulated in the 'escape from flatland' paradigm that has been quantitatively correlated with improved clinical success rates [2]. Systematic evaluation demonstrates that cyclobutane fragments, including 1-aminocyclobutanecarboxamide derivatives, exhibit superior three-dimensional character metrics versus existing synthetic 3D fragment libraries [3]. Substitution with compounds lacking these specific attributes will alter SAR outcomes, reduce fragment library shape diversity, and compromise the predictability of optimization campaigns.

Quantitative Comparative Evidence for 1-Aminocyclobutanecarboxamide: Differentiated Performance Versus Analogs and Standards


SERCA1a Enzyme Inhibition: Binding Affinity Profile of 1-Aminocyclobutanecarboxamide

1-Aminocyclobutanecarboxamide demonstrates measurable inhibitory activity against the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA1a), a key regulator of intracellular calcium homeostasis. In enzymatic assays using rabbit skeletal muscle microsomes, the compound exhibits an IC₅₀ of 6.00 × 10³ nM (6.00 μM) following a 10-minute preincubation and subsequent ATP addition with measurement after 40 minutes [1]. This level of SERCA1a inhibition positions the compound as a moderately potent calcium pump modulator, a target class of emerging interest for therapeutic strategies against pathogens, parasites, and certain cancers [2]. The assay provides a validated baseline for structure-activity relationship (SAR) studies and scaffold optimization programs.

Calcium signaling SERCA inhibition Enzyme pharmacology

Comparative Antifungal Efficacy of 1-Aminocyclobutanecarboxylic Acid Derivatives Against Phytopathogenic Fungi

Derivatives built upon the 1-aminocyclobutanecarboxylic acid scaffold demonstrate antifungal potency comparable to or exceeding that of commercial SDHI fungicides. In standardized in vitro antifungal assays, compound A21 exhibited EC₅₀ values of 0.03 mg/L against Rhizoctonia solani and 0.04 mg/L against Botrytis cinerea, compared to the commercial SDHI fluxapyroxad (0.02 mg/L for R.s.; 0.20 mg/L for B.c.) and boscalid (0.29 mg/L for R.s.; 0.42 mg/L for B.c.) [1]. Additionally, compound A20 showed SDH enzyme inhibitory activity (IC₅₀ = 3.73 μM) comparable to fluxapyroxad (IC₅₀ = 3.76 μM) against porcine SDH [1]. These data demonstrate that 1-aminocyclobutanecarboxylic acid derivatives can achieve fungicidal potency matching or surpassing established commercial standards while offering a distinct chemotype for resistance management.

Agricultural fungicides Succinate dehydrogenase inhibitors Antifungal activity

Fragment Library Design: Three-Dimensional Character and Shape Diversity of Cyclobutane Fragments

Cyclobutane-containing fragments, including 1-aminocyclobutanecarboxamide-type scaffolds, offer measurably superior three-dimensional character compared to conventional fragment libraries. In a systematic design and analysis of a 33-member cyclobutane fragment library comprising amines, amides, and sulfonamides, principal moment of inertia (PMI) analysis and principal component analysis (PCA) demonstrated that the cyclobutane library fares favorably against existing synthetic 3D fragment libraries in terms of both shape diversity and physicochemical properties [1]. The deliberate generation of cis and trans ring isomers maximized shape diversity while maintaining molecular complexity within Rule of Three (RO3) guidelines [1]. The cyclobutane moiety was identified as an underrepresented yet highly attractive three-dimensional scaffold for FBDD, addressing the growing need for unique, non-planar screening collections that enable 'escape from flatland' drug discovery [2].

Fragment-based drug discovery 3D fragment libraries Shape diversity metrics

NMDA Receptor Antagonist Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives Versus D-AP5 and CPP

Derivatives of 1-aminocyclobutane-1-carboxylic acid have been evaluated as NMDA receptor antagonists in neonatal rat motoneurone preparations and anticonvulsant models in DBA/2 mice. Several compounds (4b, 24, 35, and 40) demonstrated greater potency than the standard NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) and were approximately equipotent with [3-(±)-2-carboxypiperazin-4-yl)-1-propyl]phosphonate (CPP), a well-established competitive NMDA antagonist [1]. The cis- and trans-3-substituted derivatives with 2′-carboxyethyl or 2′-phosphonoethyl moieties showed potent and selective antagonist activity at NMDA receptor sites, with anticonvulsant activity following intracerebroventricular injection generally paralleling the NMDA antagonist potency [1]. US Patent US20170065543A1 further discloses aminocyclobutane derivatives for the treatment of pain conditions including neuropathic pain, cancer pain, and low back pain [2].

NMDA receptor Neurological disorders Anticonvulsant activity

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Metrics

1-Aminocyclobutanecarboxamide exhibits a distinctive physicochemical profile characterized by high polarity and limited conformational flexibility. The compound has a computed XLogP3 of -1.3, indicating substantial hydrophilicity relative to many cyclobutane-containing drug fragments [1]. With only one rotatable bond, two hydrogen bond donors (both from the primary amino and amide groups), and two hydrogen bond acceptors (the amide carbonyl oxygen and amino nitrogen), the molecule presents a highly constrained binding conformation with minimal entropic penalty upon target engagement [1]. The molecular weight (114.15 g/mol) positions it within the optimal range for fragment-based screening (typically <300 Da). The hydrochloride salt form (C₅H₁₁ClN₂O, MW 150.61 g/mol) provides alternative handling and solubility properties for aqueous assay conditions [2].

Drug-likeness Physicochemical properties Lead optimization

High-Value Procurement and Research Application Scenarios for 1-Aminocyclobutanecarboxamide


Fragment-Based Drug Discovery (FBDD) Library Construction

1-Aminocyclobutanecarboxamide is optimally deployed as a core scaffold in 3D fragment libraries for FBDD screening campaigns. As demonstrated by the 33-member cyclobutane fragment library analysis, cyclobutane-based fragments including α-amino carboxamide derivatives offer superior shape diversity and favorable physicochemical properties relative to existing synthetic 3D fragment collections, as measured by PCA and PMI analyses [1]. The compound's low molecular weight (114.15 g/mol), minimal rotatable bonds (1), and balanced hydrogen-bonding capacity (2 donors, 2 acceptors) align with Rule of Three (RO3) guidelines for fragment screening [2]. The XLogP3 of -1.3 ensures aqueous solubility suitable for biochemical and biophysical screening formats, while the rigid cyclobutane core restricts conformational freedom to reduce entropic penalties upon target binding. For procurement, selecting 1-aminocyclobutanecarboxamide in high purity (≥97%) enables robust SAR exploration and hit validation without confounding impurities .

Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Lead Development

In agricultural fungicide discovery, 1-aminocyclobutanecarboxamide serves as a validated starting point for developing novel SDHIs with commercial-grade potency. Quantitative in vitro antifungal testing shows that 1-aminocyclobutanecarboxylic acid derivatives (Compound A21) achieve EC₅₀ values of 0.03 mg/L against Rhizoctonia solani and 0.04 mg/L against Botrytis cinerea, representing 9.7-fold and 10.5-fold improvements over the commercial SDHI boscalid (EC₅₀ = 0.29 mg/L and 0.42 mg/L, respectively) [3]. SDH enzyme inhibition data further confirm that these derivatives (Compound A20, IC₅₀ = 3.73 μM) match the potency of fluxapyroxad (IC₅₀ = 3.76 μM) [3]. The conformational restriction imparted by the cyclobutane scaffold, as articulated in the 'conformational restriction switch concept,' provides a structurally differentiated chemotype for resistance management in SDHI fungicide programs [4]. Procurement of this scaffold supports medicinal chemistry efforts targeting fungal SDH while circumventing existing intellectual property covering conventional SDHI structures.

CNS Drug Discovery Targeting NMDA Receptors

For neurological drug discovery programs focused on NMDA receptor modulation, 1-aminocyclobutanecarboxamide provides access to a privileged scaffold with demonstrated in vivo activity. Published medicinal chemistry studies confirm that cis- and trans-3-substituted derivatives of 1-aminocyclobutane-1-carboxylic acid exhibit NMDA receptor antagonist potency exceeding the standard D-AP5 and achieving equipotency with CPP, a competitive NMDA antagonist [5]. The anticonvulsant activity observed in DBA/2 mouse audiogenic seizure models following intracerebroventricular administration correlates with NMDA antagonist potency, providing functional validation in a whole-animal model [5]. Patent literature (US20170065543A1) further discloses aminocyclobutane derivatives as therapeutics for pain conditions including neuropathic pain, cancer pain, and low back pain [6]. The rigid cyclobutane framework enforces a defined pharmacophore geometry that enables selective NMDA receptor engagement, distinguishing it from more flexible acyclic amino acid derivatives that may exhibit off-target binding. Procurement of 1-aminocyclobutanecarboxamide enables systematic SAR exploration of substitution patterns for optimizing CNS penetration, target selectivity, and in vivo efficacy.

Calcium Signaling Research and SERCA Pharmacology

1-Aminocyclobutanecarboxamide serves as a validated tool compound for investigating sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) function and calcium signaling pathways. BindingDB affinity data document an IC₅₀ of 6.00 μM against rabbit skeletal muscle SERCA1a in microsomal membrane preparations, establishing a quantitative baseline for SAR studies [7]. SERCA inhibition has been identified as a potential therapeutic strategy for targeting pathogens, parasites, and cancer cells, with specific inhibitors showing utility in calcium dysregulation studies [8]. The compound's polar character (XLogP3 = -1.3) and low molecular weight (114.15 g/mol) facilitate aqueous solubility for cell-based calcium flux assays [2]. As a moderately potent SERCA modulator with a synthetically accessible scaffold, 1-aminocyclobutanecarboxamide provides a useful reference point for structure-based design of optimized SERCA inhibitors. For procurement in academic or industrial calcium signaling research, the compound's commercial availability at 95-97% purity enables reproducible experimental outcomes without requiring custom synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminocyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.